molecular formula C15H23N3S B2842884 N-butan-2-yl-4-phenylpiperazine-1-carbothioamide CAS No. 461459-82-5

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide

Cat. No. B2842884
CAS RN: 461459-82-5
M. Wt: 277.43
InChI Key: DCFUGFZOWCRIBW-UHFFFAOYSA-N
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Description

“N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” is a chemical compound with the formula C15H23N3S . It has a molecular weight of 277.43 .


Synthesis Analysis

While specific synthesis methods for “N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” were not found, there are general methods for synthesizing piperazine derivatives. These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic reactions .

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives have been synthesized and evaluated for their antimicrobial and hypoglycemic activities. One study created adamantane-isothiourea hybrid derivatives, displaying potent broad-spectrum antibacterial activity against certain pathogenic bacteria and Candida albicans. Some derivatives also showed potent hypoglycemic effects in streptozotocin-induced diabetic rats, offering insights into new therapeutic avenues for managing diabetes and bacterial infections (Al-Wahaibi et al., 2017).

Anticonvulsant Effects

Research on N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives demonstrated significant anticonvulsant effects in mice, suggesting potential applications in epilepsy treatment. These compounds, through various models of experimental epilepsy, showed promise as new therapeutic agents for managing seizures, with some compounds exhibiting potency exceeding that of traditional antiepileptic drugs (Malik et al., 2013).

Anticancer Potential

N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides, related to N-butan-2-yl-4-phenylpiperazine-1-carbothioamide, were synthesized and showed appreciable anticancer potential against various human tumor cell lines. This suggests their possible use in developing new cancer therapies (Saini et al., 2014).

Corrosion Inhibition

Studies on N-butan-2-yl-4-phenylpiperazine-1-carbothioamide derivatives as corrosion inhibitors for steel in acidic environments demonstrate their effectiveness, highlighting potential applications in industrial maintenance and longevity of metal structures (About et al., 2020).

DNA Binding and Antimicrobial Activities

Research involving N-phenylmorpholine derivatives linked with thiazole demonstrated the capability of these compounds to bind with SS-DNA through intercalation, indicating potential for genetic studies and antimicrobial applications. Some derivatives showed remarkable efficacy against microbes and cancer cells, further underlining the versatility of N-butan-2-yl-4-phenylpiperazine-1-carbothioamide and its derivatives in scientific research (Farghaly et al., 2020).

Safety and Hazards

The safety and hazards of “N-butan-2-yl-4-phenylpiperazine-1-carbothioamide” are not directly available from the search results .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and proteins, influencing their function .

Mode of Action

It is presumed that the compound interacts with its targets, leading to changes in their function

Biochemical Pathways

Similar compounds have been shown to influence various metabolic pathways . The downstream effects of these pathway alterations would depend on the specific pathways affected and could have significant impacts on cellular function.

Pharmacokinetics

Similar compounds have been studied, providing some insight into potential adme properties . The bioavailability of the compound would be influenced by these properties.

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

properties

IUPAC Name

N-butan-2-yl-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3S/c1-3-13(2)16-15(19)18-11-9-17(10-12-18)14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFUGFZOWCRIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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